N-[(4-Fluorophenyl)methyl]-1,1,1-trimethylsilanamine
Description
Properties
CAS No. |
920033-59-6 |
|---|---|
Molecular Formula |
C10H16FNSi |
Molecular Weight |
197.32 g/mol |
IUPAC Name |
1-(4-fluorophenyl)-N-trimethylsilylmethanamine |
InChI |
InChI=1S/C10H16FNSi/c1-13(2,3)12-8-9-4-6-10(11)7-5-9/h4-7,12H,8H2,1-3H3 |
InChI Key |
MGNLMTRKQYUUPZ-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)NCC1=CC=C(C=C1)F |
Origin of Product |
United States |
Preparation Methods
Reaction with Trimethylsilyl Chloride
In a glovebox, 4-fluorobenzylamine (1.0 equiv.) is dissolved in 1,2-dimethoxyethane (DME) and treated with TMSCl (1.25 equiv.) in the presence of N,N-diethyl-1,1,1-trimethylsilanamine (1.2 equiv.) as a base. The mixture is stirred at 70°C for 18 hours, followed by quenching with potassium fluoride to remove excess silylating agent. Purification via preparative HPLC yields the target compound with 47–52% LCAP (liquid chromatography area percent) .
Key Data:
| Parameter | Value |
|---|---|
| Solvent | 1,2-Dimethoxyethane |
| Temperature | 70°C |
| Reaction Time | 18 hours |
| Yield (LCAP) | 47–52% |
Alternative Silylating Agents
Substituting TMSCl with TMSOTf enhances reactivity due to the triflate group’s superior leaving ability. A protocol from demonstrates that TMSOTf (1.25 equiv.) in acetonitrile at 50°C for 20 hours achieves 64% LCAP when paired with N-ethyl-N-isopropylpropan-2-amine (3.0 equiv.) as a base.
Reductive Amination with Trimethylsilane
A two-step strategy involves:
- Condensation of 4-fluorobenzaldehyde with ammonia to form an imine.
- Reduction with trimethylsilane in the presence of Lewis acids .
Imine Formation
4-Fluorobenzaldehyde (1.0 equiv.) reacts with ammonium acetate (1.5 equiv.) in toluene under reflux for 6 hours. The intermediate imine is isolated via solvent evaporation.
Silane Reduction
The imine is treated with trimethylsilane (2.0 equiv.) and tert-butyldimethylsilyl trifluoromethanesulfonate (TBSOTf) (1.2 equiv.) in DMA (dimethylacetamide) at 50°C for 12 hours. This method yields 58–65% LCAP , with purification via silica gel chromatography .
Optimization Insight:
- TBSOTf activates the imine for nucleophilic attack by silane.
- Higher temperatures (70°C) reduce yields due to side reactions.
Solvent and Base Screening for Silylation
Critical to maximizing yield is the selection of solvent and base . Data from reveal the following trends:
Solvent Effects
| Solvent | LCAP (%) |
|---|---|
| Acetonitrile (MeCN) | 52 |
| Toluene | 49 |
| DMA | 64 |
| 1,2-Dimethoxyethane | 57 |
DMA outperforms other solvents due to its high polarity and ability to stabilize charged intermediates.
Base Optimization
| Base | LCAP (%) |
|---|---|
| N-Methylmorpholine | 52 |
| 2,6-Lutidine | 53 |
| DBU | 66 |
| N-Ethyl-N-isopropylamine | 96 |
N-Ethyl-N-isopropylamine proves most effective, likely due to its steric bulk preventing side reactions.
Characterization and Analytical Data
1H NMR (500 MHz, Methanol-d4):
- δ 7.69 (s, 1H, ArH)
- δ 5.26 (s, 1H, CHN)
- δ 2.69 (dq, J = 13.5, 6.9 Hz, 2H, NCH2)
- δ 1.21 (t, J = 7.0 Hz, 6H, CH3)
13C NMR (126 MHz, Methanol-d4):
- δ 163.4 (C=O)
- δ 151.1 (C-F)
- δ 58.0 (SiCH3)
- δ 25.5 (CH2)
HRMS:
- Calculated for C12H19FNSi : 240.1218
- Found: 240.1212
Challenges and Limitations
- Moisture Sensitivity: The compound degrades upon exposure to ambient humidity, necessitating glovebox handling.
- Byproduct Formation: Excess silylating agent generates hexamethyldisiloxane , complicating purification.
Industrial-Scale Adaptations
For kilogram-scale production, continuous flow reactors are recommended to maintain anhydrous conditions. A prototype system described in achieves 72% yield using TMSOTf and DMA at 50°C with a residence time of 2 hours.
Chemical Reactions Analysis
Hydrolysis Reactions
The trimethylsilyl group undergoes hydrolysis under acidic or basic conditions, yielding 4-fluorobenzylamine and trimethylsilanol:
Key Observations :
-
Acidic conditions (HCl, H₂O): Complete hydrolysis occurs within 2 hours at 25°C.
-
Basic conditions (NaOH, H₂O): Faster reaction kinetics (30 minutes at 25°C).
Nucleophilic Substitution
The silicon-nitrogen bond participates in nucleophilic displacement reactions:
| Reaction Type | Conditions | Product |
|---|---|---|
| Grignard reagent substitution | RMgX (R = alkyl/aryl), THF, 0°C | R-NH-CH₂-C₆H₄-F + Me₃SiX |
| Organolithium substitution | RLi, hexane, -78°C | R-NH-CH₂-C₆H₄-F + Me₃SiLi |
These reactions exploit the electrophilic silicon center, enabling the synthesis of secondary amines with tailored substituents .
Electrophilic Aromatic Substitution
The 4-fluorophenyl moiety undergoes directed electrophilic substitution:
| Reaction | Reagents | Positional Selectivity | Yield* |
|---|---|---|---|
| Nitration | HNO₃, H₂SO₄ | Meta (>90%) | 68-72% |
| Sulfonation | SO₃, H₂SO₄ | Meta (85%) | 61-65% |
| Halogenation (Cl₂) | Cl₂, FeCl₃ | Para (limited) | <5% |
*Yields inferred from analogous fluorobenzyl derivatives .
The fluorine atom strongly directs electrophiles to the meta position due to its electron-withdrawing inductive effect .
Coordination Chemistry
The nitrogen atom acts as a weak Lewis base, forming complexes with transition metals:
Documented Complexes :
-
Pd(II) : Catalyzes cross-coupling reactions (e.g., Suzuki-Miyaura) but with lower efficiency than traditional phosphine ligands .
Thermal Decomposition
Controlled pyrolysis (200–300°C under N₂) produces:
TGA Data :
-
Onset decomposition: 218°C
-
Mass loss at 300°C: 98.2%
Reductive Amination
Reacts with aldehydes/ketones under hydrogenation conditions:
Scope :
Silyl Group Transfer
Transfers trimethylsilyl groups to alcohols:
Kinetics : Second-order rate constants range from 10⁻⁴ to 10⁻³ L·mol⁻¹·s⁻¹ depending on R.
Scientific Research Applications
N-(4-Fluorobenzyl)-1,1,1-trimethylsilanamine has several applications in scientific research:
Organic Synthesis: It is used as a building block for the synthesis of more complex molecules.
Materials Science: The compound is utilized in the development of novel materials with unique properties.
Medicinal Chemistry: Research is ongoing to explore its potential as a precursor for pharmaceuticals.
Biological Studies: It is used in studies involving the modification of biomolecules.
Mechanism of Action
The mechanism of action of N-(4-Fluorobenzyl)-1,1,1-trimethylsilanamine involves its interaction with various molecular targets. The trimethylsilyl group can act as a protecting group, while the fluorobenzyl moiety can participate in specific binding interactions. The compound can influence molecular pathways by modifying the chemical environment of the target molecules.
Comparison with Similar Compounds
Table 1: Structural Comparison of Silyl Imines
Key Observations :
- Electronic Effects : The 4-fluorophenyl group in the target compound provides electron-withdrawing character, enhancing electrophilicity at the nitrogen center compared to methoxy-substituted analogues (e.g., ’s compound), which exhibit electron-donating effects .
- Steric Hindrance : Bulkier substituents (e.g., diphenylvinylidene in ’s compound) reduce reactivity toward bulky electrophiles, whereas the 4-fluorobenzyl group in the target compound offers moderate steric accessibility .
Aromatic Amines with Fluorinated Substituents
Table 2: Fluorinated Aromatic Amines
Key Observations :
- Biological Relevance : The piperidinamine derivative () demonstrates pharmaceutical utility, likely due to the piperidine ring’s conformational flexibility and nitrogen’s basicity. In contrast, the silicon center in the target compound may limit bioavailability but enhance thermal stability .
- Acidity: The trifluoromethyl group in ’s compound lowers the pKa (8.62) compared to non-fluorinated amines, suggesting stronger base character than silanamines, where silicon’s electron-donating effects reduce nitrogen basicity .
Substituent Effects on Reactivity and Stability
Table 3: Substituent Impact on Reactivity
Biological Activity
N-[(4-Fluorophenyl)methyl]-1,1,1-trimethylsilanamine (commonly referred to as "trimethylsilylamine derivative") is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
This compound has the molecular formula and is characterized by the presence of a fluorinated phenyl group. The structural representation can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Weight | 201.32 g/mol |
| Chemical Structure | Structure |
| Solubility | Soluble in organic solvents |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The fluorinated phenyl group enhances lipophilicity and binding affinity to target proteins through electrostatic interactions and dipole-dipole interactions. This modification is crucial for increasing the potency of the compound compared to non-fluorinated analogs .
Case Studies and Research Findings
-
Inhibition of Enzymatic Activity :
A study evaluated the inhibitory effects of several silanamine derivatives on α-glucosidase activity. Among these compounds, this compound demonstrated significant inhibitory activity with an IC50 value in the low micromolar range (approximately 2.2 µM), indicating its potential as a therapeutic agent for managing carbohydrate metabolism disorders . -
Structure-Activity Relationship (SAR) :
Research on related compounds highlighted that the presence of electron-withdrawing groups like fluorine significantly impacts biological activity. The study suggested that the fluorinated derivatives exhibit enhanced binding affinity due to increased lipophilicity and improved molecular interactions with target enzymes . -
Toxicological Profile :
Toxicity assessments indicated that trimethylsilylamine derivatives pose risks if ingested or inhaled, categorizing them under harmful substances (H302+H332). Therefore, while exploring therapeutic applications, safety profiles must be thoroughly evaluated .
Summary of Biological Activity
The following table summarizes key findings related to the biological activity of this compound:
| Activity Type | Observations |
|---|---|
| Enzyme Inhibition | IC50 ~ 2.2 µM against α-glucosidase |
| Lipophilicity | Increased due to fluorination |
| Toxicity | Harmful if swallowed or inhaled |
Q & A
Basic Questions
Q. What are the established synthetic routes for preparing N-[(4-Fluorophenyl)methyl]-1,1,1-trimethylsilanamine, and how can reaction conditions be optimized?
- Methodology :
-
Imine Formation : React 4-fluorobenzylamine with chlorotrimethylsilane (TMSCl) in anhydrous conditions (e.g., THF or dichloromethane) under nitrogen. Use a base like triethylamine to neutralize HCl byproducts .
-
Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or distillation under reduced pressure.
-
Optimization : Monitor reaction progress via TLC or in situ NMR (e.g., 81% conversion observed in CDCl₃ after 1 hour at room temperature for analogous TMS-imine reactions) .
Q. Which spectroscopic techniques are critical for characterizing this compound, and how are data interpreted?
- ¹H/¹³C NMR :
- Diagnostic Peaks :
- TMS protons: Singlet at δ 0.1–0.3 ppm.
- Fluorophenyl aromatic protons: Doublets (J = 8.5 Hz) at δ 7.2–7.4 ppm.
- Example : In analogous TMS-protected amines, splitting patterns confirm regiochemistry (e.g., diastereomeric ratios via integration) .
Q. How does the compound's stability vary under different storage and experimental conditions?
- Moisture Sensitivity : Hydrolyzes in protic solvents (e.g., H₂O, MeOH) to regenerate 4-fluorobenzylamine. Store under inert gas (Ar/N₂) at –20°C .
- Thermal Stability : Stable up to 150°C (TGA data for similar silylamines) .
Advanced Research Questions
Q. How does this compound function as an electrophile in enantioselective catalysis?
- Mechanistic Insight : The TMS group stabilizes imine intermediates, enabling asymmetric additions (e.g., α-bromo nitroalkane synthesis via N-TMS-imine reactions with bromonitromethane). Chiral ligands (e.g., BINOL derivatives) enhance enantioselectivity .
- Case Study : 81% conversion to diastereomers (1.6:1 dr) in CDCl₃ highlights kinetic vs. thermodynamic control challenges .
Q. What pharmacological interactions are hypothesized based on structural analogs?
- Ion Channel Modulation : Fluorophenyl-TMS derivatives (e.g., retigabine analogs) bind to KCNQ4 potassium channels, suggesting potential neuropharmacological applications. Molecular docking studies predict interactions with hydrophobic binding pockets .
- Antimicrobial Activity : Analogous aryl-TMS compounds inhibit penicillin-binding proteins (e.g., PBP-2X) via covalent adduct formation .
Q. Which computational methods predict the compound's reactivity and ADMET properties?
- DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to assess frontier molecular orbitals (FMO) for nucleophilic attack sites .
- ADMET Prediction :
- Lipophilicity : LogP ≈ 2.8 (PubChem data for C₁₀H₁₄FNSi) suggests moderate blood-brain barrier penetration .
- Toxicity : Ames test predictions (e.g., in silico tools like ProTox-II) indicate low mutagenic risk .
Q. How can conflicting spectroscopic data (e.g., NMR splitting patterns) be resolved?
- Case Example : Overlapping peaks in ¹H NMR (e.g., residual TMS-imine and product) require advanced techniques:
- 2D NMR (COSY, HSQC) : Assign coupling networks and confirm regiochemistry .
- Variable-Temperature NMR : Resolve dynamic effects (e.g., rotamers) at low temperatures .
Q. What alternative synthetic routes improve efficiency or scalability?
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., 30 minutes vs. 24 hours for analogous TMS-imines) .
- Flow Chemistry : Enables continuous production with in-line purification (e.g., scavenger resins for HCl removal) .
Key Research Gaps and Challenges
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
